molecular formula C6H8O2 B1581325 3-Methoxycyclopent-2-enone CAS No. 4683-50-5

3-Methoxycyclopent-2-enone

Cat. No. B1581325
M. Wt: 112.13 g/mol
InChI Key: DTWCFCILAJVNPE-UHFFFAOYSA-N
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Patent
US08530388B2

Procedure details

N-Bromosuccinimide (24.92 g, 0.140 mol) is added, portionwise over one hour, to a stirred solution of 3-methoxycyclopent-2-enone (14.95 g, 0.133 mol) in 1,2-dichloroethane (300 ml) at 0° C. in an amber flask. The reaction is stirred at 0° C. for a further 90 minutes and then any remaining solid is removed by filtration. The filtrate is evaporated under reduced pressure, and the residue is dissolved in warm toluene (600 ml) and washed quickly with ice-cold water (2×100 ml). The organic phase is dried over anhydrous magnesium sulfate, filtered and the filtrate is evaporated under reduced pressure until approximately 150 ml remains. The flask is cooled in an ice bath and left for 30 minutes. The resultant precipitate is removed by filtration, washed with hexane (50 ml) and dried to give 2-bromo-3-methoxycyclopent-2-enone (17.5 g, 69%).
Quantity
24.92 g
Type
reactant
Reaction Step One
Quantity
14.95 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1]N1C(=O)CCC1=O.[CH3:9][O:10][C:11]1[CH2:15][CH2:14][C:13](=[O:16])[CH:12]=1>ClCCCl>[Br:1][C:12]1[C:13](=[O:16])[CH2:14][CH2:15][C:11]=1[O:10][CH3:9]

Inputs

Step One
Name
Quantity
24.92 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
14.95 g
Type
reactant
Smiles
COC1=CC(CC1)=O
Name
Quantity
300 mL
Type
solvent
Smiles
ClCCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction is stirred at 0° C. for a further 90 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
any remaining solid is removed by filtration
CUSTOM
Type
CUSTOM
Details
The filtrate is evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in warm toluene (600 ml)
WASH
Type
WASH
Details
washed quickly with ice-cold water (2×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated under reduced pressure until approximately 150 ml
TEMPERATURE
Type
TEMPERATURE
Details
The flask is cooled in an ice bath
WAIT
Type
WAIT
Details
left for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The resultant precipitate is removed by filtration
WASH
Type
WASH
Details
washed with hexane (50 ml)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
BrC=1C(CCC1OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 17.5 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 68.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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